![molecular formula C8H10IN B1654962 3-Iodo-2,4,6-trimethylpyridine CAS No. 29976-58-7](/img/structure/B1654962.png)
3-Iodo-2,4,6-trimethylpyridine
Overview
Description
3-Iodo-2,4,6-trimethylpyridine is a derivative of 2,4,6-Trimethylpyridine . It has a molecular weight of 247.08 .
Synthesis Analysis
The synthesis of this compound involves a modification of the established synthesis of 2,4,6-triiodo-3,5-dimethylphenol in the presence of bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate .Molecular Structure Analysis
The molecular structure of this compound has been computed using accurate quantum chemical methods . The InChI code for this compound is 1S/C8H10IN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 .Chemical Reactions Analysis
2,4,6-Trimethylpyridine, a pyridine derivative, can react with trifluoroiodomethane in cyclopentane solution to afford a 1:1 complex . When 2,4,6-trimethylpyridine was used in reactions, the three evenly-distributed methyl groups were oxidized simultaneously to form 2,4,6-pyridine tricarboxylate .Physical And Chemical Properties Analysis
This compound is a liquid . The pK of 2,4,6-Trimethylpyridine, a related compound, is 7.4 .Mechanism of Action
The exact mechanism of action of 3-Iodo-2,4,6-trimethylpyridine is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the iodine atom. The iodine atom is electron-rich and can easily form a bond with electron-deficient atoms or molecules. This property makes this compound a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is known to be a halogenated pyridine derivative that can potentially have toxic effects on living organisms. Therefore, caution should be taken when handling this compound in the laboratory.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Iodo-2,4,6-trimethylpyridine in lab experiments is its unique properties as a halogenated pyridine derivative. It can act as a nucleophile in organic reactions and can be used as a reagent and intermediate in the synthesis of various organic compounds. However, one limitation is its potential toxicity to living organisms. Therefore, proper safety precautions should be taken when handling this compound in the laboratory.
Future Directions
There are several future directions for the research and development of 3-Iodo-2,4,6-trimethylpyridine. One direction is the synthesis of new halogenated pyridine derivatives with improved properties for use in organic synthesis. Another direction is the study of the biochemical and physiological effects of this compound on living organisms. This could potentially lead to the development of new drugs or treatments for various diseases. Finally, the use of this compound in coordination chemistry and the preparation of metal complexes could also be an area of future research.
Scientific Research Applications
3-Iodo-2,4,6-trimethylpyridine is widely used as a reagent and intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used as a ligand in coordination chemistry and as a precursor for the preparation of metal complexes. In addition, it is used in the synthesis of fluorescent dyes and as a starting material for the preparation of other halogenated pyridine derivatives.
Safety and Hazards
properties
IUPAC Name |
3-iodo-2,4,6-trimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERXBESCMZGILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305828 | |
Record name | 3-Iodo-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29976-58-7 | |
Record name | 3-Iodo-2,4,6-trimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29976-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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